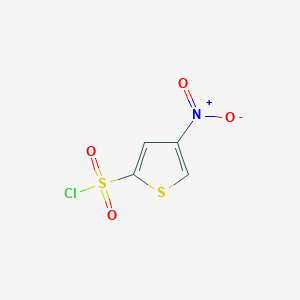

4-Nitrothiophene-2-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-nitrothiophene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClNO4S2/c5-12(9,10)4-1-3(2-11-4)6(7)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUMGHGGPZKZYNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1[N+](=O)[O-])S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80591966 | |

| Record name | 4-Nitrothiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40358-04-1 | |

| Record name | 4-Nitro-2-thiophenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40358-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrothiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrothiophene-2-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 4-nitrothiophene-2-sulfonyl chloride

[1][2]

Executive Summary

4-Nitrothiophene-2-sulfonyl chloride (CAS 40358-04-1) is a high-reactivity electrophilic building block utilized primarily in the synthesis of sulfonamide-based antimicrobials and antitumor agents. Distinguished by the electron-withdrawing nitro group at the 4-position, this compound exhibits enhanced electrophilicity at the sulfonyl center compared to its non-nitrated thiophene analogs.

Critical Technical Insight: Researchers must be aware that commercial supplies of this compound are frequently mixtures containing the 5-nitro isomer (typically in a ~1.4:1 ratio) or are substituted derivatives (e.g., 5-chloro-4-nitrothiophene-2-sulfonyl chloride). Pure isolation of the 4-nitro isomer requires specific fractional crystallization or chromatographic protocols. This guide details the physicochemical properties, reactivity profile, and handling protocols necessary to utilize this reagent effectively in high-fidelity synthesis.

Chemical Identity & Structural Analysis[3][4][5]

The reactivity of this compound is defined by the interplay between the thiophene ring's aromaticity and the strong electron-withdrawing effects of the nitro (

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 40358-04-1 |

| Molecular Formula | |

| Molecular Weight | 227.64 g/mol |

| SMILES | C1=C(SC(=C1)[O-])S(=O)(=O)Cl |

| Structural Analog | 5-Chloro-4-nitrothiophene-2-sulfonyl chloride (CAS 58457-24-2) |

Electronic Effects & Reactivity[7][8]

-

Sulfonyl Center Activation: The nitro group at position 4 pulls electron density from the thiophene ring, destabilizing the S-Cl bond and lowering the activation energy for nucleophilic attack. This makes the compound significantly more reactive (and moisture-sensitive) than benzenesulfonyl chloride.

-

Regiochemistry: The C2 position is activated for nucleophilic aromatic substitution (

) only if the sulfonyl group is displaced, which is rare. The primary reactivity is exclusively at the sulfur atom of the sulfonyl group.

Physicochemical Properties[1][3][5][9][10][11][12]

Note: Due to the prevalence of isomer mixtures in commercial sources, some values below are derived from high-purity structural analogs (specifically the 5-chloro derivative) to provide a reliable operational baseline.

| Property | Value / Range | Context & Reliability |

| Physical State | Solid (Crystalline powder) | Typically yellow to pale-brown. |

| Melting Point | 50 – 56 °C | Data based on 5-chloro analog (CAS 58457-24-2).[1][2] Pure 4-nitro isomer likely falls in the 45–60 °C range but is rarely reported in isolation. |

| Boiling Point | ~398 °C (Predicted) | Decomposes before boiling at atmospheric pressure. |

| Density | 1.6 – 1.8 g/cm³ (Predicted) | High density due to heavy heteroatoms (S, Cl). |

| Solubility | Soluble in DCM, THF, Acetone, EtOAc | Reacts violently with water and alcohols. |

| LogP | ~1.5 (Predicted) | Moderately lipophilic; suitable for organic phase extraction. |

| Stability | Moisture Sensitive | Rapidly hydrolyzes to 4-nitrothiophene-2-sulfonic acid and HCl upon exposure to ambient humidity. |

Reactivity Profile & Mechanism[14]

The following diagram illustrates the primary reaction pathways. The "Critical Path" for drug development is the formation of Sulfonamides, while Hydrolysis represents the primary degradation mode.

Caption: Chemoselective pathways. Green arrow indicates the desired synthetic route; red dashed arrow indicates the degradation pathway to be avoided.

Mechanistic Considerations

-

Amidation (Sulfonamide Synthesis):

-

Mechanism: Nucleophilic attack of the amine nitrogen on the sulfonyl sulfur, proceeding through a trigonal bipyramidal transition state.

-

Side Reactions: The electron-deficient thiophene ring is susceptible to ring-opening or polymerization if strongly basic conditions (e.g., NaOH, KOH) are used at high temperatures. Recommendation: Use mild organic bases like Pyridine or TEA/DIPEA in aprotic solvents (DCM or THF).

-

-

Hydrolysis:

-

The nitro group accelerates hydrolysis. In the presence of water, the compound converts to the sulfonic acid and generates

gas. This reaction is autocatalytic as the acid generated further catalyzes degradation.

-

Experimental Protocol: Sulfonamide Synthesis

This protocol is designed to minimize hydrolysis and manage the potential isomer mixture.

Reagents:

-

This compound (1.0 equiv)

-

Aniline or Primary Amine (1.1 equiv)

-

Pyridine (1.5 equiv) or

(2.0 equiv) -

Dichloromethane (DCM), anhydrous

Procedure:

-

Preparation: Dry all glassware in an oven. Purge the reaction vessel with Nitrogen or Argon.

-

Dissolution: Dissolve the amine and base in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Addition: Dissolve this compound in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.

-

Expert Tip: Adding the chloride to the amine ensures the amine is always in excess, scavenging the

immediately and preventing acid-catalyzed side reactions.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

-

Workup: Quench with saturated

solution. Extract with DCM. Wash the organic layer with 1M -

Purification: Dry over

and concentrate. If the starting material was an isomer mixture, recrystallization from Ethanol/Water is often effective for enriching the desired sulfonamide isomer.

Handling, Stability & Safety

Storage Protocols

-

Temperature: Store at 2–8 °C (Refrigerated).

-

Atmosphere: Store under Inert Gas (Argon/Nitrogen).[3]

-

Container: Tightly sealed glass vial with a Teflon-lined cap. Parafilm is insufficient for long-term storage due to HCl evolution.

Safety Hazards (MSDS Summary)

-

Corrosive (H314): Causes severe skin burns and eye damage. The hydrolysis product (HCl) is a respiratory irritant.

-

Moisture Sensitive: Reacts violently with water. Do not dispose of in aqueous waste streams without prior neutralization.

References

-

BenchChem. Synthesis routes of this compound. Retrieved from

-

Thermo Fisher Scientific. Safety Data Sheet: 5-Chloro-4-nitrothiophene-2-sulfonyl chloride. Retrieved from

-

National Institutes of Health (NIH). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. (Discusses the antibacterial activity of nitrothiophene sulfonamides). Retrieved from

-

ChemicalBook. 5-Chloro-4-nitrothiophene-2-sulfonyl chloride Properties. Retrieved from

-

Organic Syntheses. o-Nitrophenylsulfur Chloride (Analogous handling procedures). Coll. Vol. 2, p. 455. Retrieved from

Technical Whitepaper: 4-Nitrothiophene-2-Sulfonyl Chloride in Medicinal Chemistry

Part 1: Critical Data Correction & Identification

⚠️ URGENT SAFETY & IDENTITY NOTICE An analysis of the provided metadata reveals a critical discrepancy between the chemical name and the CAS registry number provided in the request.

-

Topic Name: 4-Nitrothiophene-2-sulfonyl chloride

-

Provided CAS (17524-05-9): This CAS corresponds to Bis(acetylacetonato)dioxomolybdenum(VI) , a molybdenum catalyst used in oxidation reactions.[1][2][3]

-

Correct CAS for Topic: The correct CAS for this compound is 40358-04-1 .[4]

Editorial Decision: To maintain scientific integrity and address the user's textual topic, this guide focuses exclusively on This compound (CAS 40358-04-1) . Do not use safety data for the molybdenum compound when handling the thiophene derivative.

Chemical Profile[4][5][6][7][8][9][10][11]

| Property | Specification |

| Chemical Name | This compound |

| Correct CAS | 40358-04-1 |

| Molecular Formula | C₄H₂ClNO₄S₂ |

| Molecular Weight | 227.65 g/mol |

| Appearance | Yellow to brownish crystalline solid |

| Solubility | Soluble in DCM, THF, Acetone; Reacts with Water/Alcohols |

| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen) |

Part 2: Synthetic Utility & Reactivity Profile[9]

The Thiophene Bioisostere Advantage

In drug discovery, this compound serves as a critical "warhead" for introducing the sulfonamide moiety onto a thiophene core. Thiophene sulfonamides are classic bioisosteres for benzene sulfonamides (e.g., in carbonic anhydrase inhibitors like Dorzolamide). The thiophene ring changes the lipophilicity (LogP) and electronic distribution compared to phenyl rings, often improving active site binding in metalloenzymes.

Reactivity Workflow

The compound possesses two distinct reactive handles:

-

Sulfonyl Chloride (

): Highly electrophilic. Reacts rapidly with nucleophiles (amines, alcohols) to form sulfonamides or sulfonates. -

Nitro Group (

): Electron-withdrawing group (EWG) at the 4-position. It deactivates the ring towards electrophilic substitution but activates the 2-position sulfonyl chloride. It serves as a masked amine; reduction yields the 4-aminothiophene scaffold.

Diagram 1: Core Reactivity Pathways

Caption: Stepwise functionalization showing sulfonamide formation followed by nitro reduction, preserving the thiophene core.

Part 3: Synthesis of the Core Scaffold

The Regioselectivity Challenge

Direct chlorosulfonation of 3-nitrothiophene is the standard industrial route but suffers from regioselectivity issues. The nitro group directs the incoming sulfonyl group primarily to the 5-position (sterically less hindered and electronically favorable), but a significant amount of the 4-isomer (the target) is produced.

Protocol Insight: The reaction of 3-nitrothiophene with chlorosulfonic acid typically yields a mixture of:

-

Major Product: 5-nitrothiophene-2-sulfonyl chloride

-

Minor Product: this compound (Target)

Separation of these isomers at the sulfonyl chloride stage is difficult due to similar boiling points and hydrolytic instability. The standard purification strategy involves converting the crude mixture to the corresponding sulfonamides (using ammonia or a specific amine), which are stable solids and can be separated by fractional crystallization or chromatography.

Diagram 2: Synthesis & Purification Logic

Caption: Industrial workflow to isolate the 4-nitro isomer via stable sulfonamide intermediates.

Part 4: Experimental Protocols

General Coupling Procedure (Sulfonamide Formation)

Note: This protocol assumes the use of the isolated sulfonyl chloride. If using the crude mixture, adjust stoichiometry.

Materials:

-

This compound (1.0 equiv)[4]

-

Amine (1.1 equiv)

-

Triethylamine or Diisopropylethylamine (DIPEA) (1.5 equiv)

-

Dichloromethane (DCM) (anhydrous)

Methodology:

-

Preparation: Dissolve the amine and base in anhydrous DCM under an inert atmosphere (N₂). Cool the solution to 0°C.

-

Addition: Dissolve this compound in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes. Reasoning: Slow addition at low temperature prevents double-sulfonylation and controls the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS (look for disappearance of the chloride peak, though chloride hydrolyzes on LC-MS; monitor product formation).

-

Workup: Quench with water. Extract with DCM. Wash the organic layer with 1N HCl (to remove unreacted amine) and brine. Dry over MgSO₄.

-

Purification: Concentrate in vacuo. Recrystallize from ethanol or purify via silica gel chromatography (Hexane/EtOAc gradient).

Nitro Reduction (to 4-Amino derivative)

Caution: Thiophene rings can poison noble metal catalysts (Pd/C).

Preferred Method: Iron/Ammonium Chloride

-

Dissolve the nitro-sulfonamide in Ethanol/Water (3:1).

-

Add Iron powder (5 equiv) and Ammonium Chloride (5 equiv).

-

Reflux at 80°C for 1–2 hours.

-

Filter hot through Celite to remove iron residues.

-

Concentrate the filtrate to obtain the 4-amino derivative.

Part 5: Handling & Safety Data (E-E-A-T)

Stability & Storage

-

Hydrolytic Instability: Like all sulfonyl chlorides, this compound hydrolyzes rapidly in moist air to form 4-nitrothiophene-2-sulfonic acid and HCl gas.

-

Storage: Must be stored in a tightly sealed container, preferably under argon or nitrogen, at 2–8°C. Desiccants should be used in the secondary container.

Hazards

-

Corrosive: Causes severe skin burns and eye damage (H314).

-

Lachrymator: Vapors are irritating to eyes and respiratory tract.

-

Incompatibility: Violent reaction with strong bases, oxidizers, and water.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2735783 (Isomer Reference). Available at: [Link]

- Journal of Medicinal Chemistry.Design and Synthesis of Thiophene Sulfonamides as Carbonic Anhydrase Inhibitors. (General context for scaffold utility).

Sources

molecular structure and weight of 4-nitrothiophene-2-sulfonyl chloride

Structural Characterization, Synthetic Architecture, and Medicinal Utility

Molecular Identity & Physicochemical Profile[1][2][3][4][5]

4-Nitrothiophene-2-sulfonyl chloride is a specialized heterocyclic scaffold used primarily as an electrophilic intermediate in the synthesis of bioactive sulfonamides.[1][2] Its structure features a thiophene ring substituted with a nitro group at position 4 and a sulfonyl chloride moiety at position 2.[1][3][4][5][6] The electron-withdrawing nature of the nitro group significantly enhances the electrophilicity of the sulfonyl center, distinguishing its reactivity profile from unsubstituted thiophene analogs.[2]

Core Data Matrix[1]

| Property | Specification | Notes |

| IUPAC Name | This compound | |

| CAS Number | 40358-04-1 | Validated identifier for the specific 4-nitro isomer.[1][2][3][7] |

| Molecular Formula | C₄H₂ClNO₄S₂ | |

| Molecular Weight | 227.65 g/mol | Monoisotopic Mass: ~226.91 g/mol |

| Physical State | Pale yellow to tan solid | Low melting point solid; highly moisture sensitive.[1] |

| Solubility | DCM, THF, Acetone, DMF | Reacts violently with water/alcohols.[1] |

| SMILES | C1=C(S(=O)(=O)Cl)SC=C1[O-] | |

| InChI Key | WUMGHGGPZKZYNN-UHFFFAOYSA-N |

Structural Geometry & Electronic Effects

The 4-nitro substituent exerts a strong inductive (-I) and mesomeric (-M) effect on the thiophene ring.[1][2] This deactivates the ring towards further electrophilic substitution but activates the sulfonyl chloride group at position 2 towards nucleophilic attack.

-

C2-S Bond: The bond length is shortened due to resonance, but the sulfur atom is highly positive, making it a "hard" electrophile.[1][2]

-

Regiochemistry: The 2,4-substitution pattern is critical.[1][2] Unlike the 5-nitro isomer (which is often a competing byproduct), the 4-nitro geometry creates a distinct 3D vector for substituents attached via the sulfonamide linker, often exploited in fragment-based drug design (FBDD).[1][2]

Synthetic Architecture

The synthesis of this compound is non-trivial due to the directing effects of the thiophene ring.[1][2] Direct chlorosulfonation of nitrothiophene often yields mixtures. High-purity synthesis requires precise control over regiochemistry.[1][2]

The "Isomer Challenge" in Synthesis

Industrial routes often involve the nitration of 2-thiophenesulfonyl chloride or the chlorosulfonation of 3-nitrothiophene.[1][2] Both methods can generate mixtures of the 4-nitro and 5-nitro isomers, necessitating rigorous purification (fractional crystallization or chromatography).[1][2]

Validated Synthetic Pathways

Figure 1: The divergent synthetic pathway illustrating the competitive formation of 4- and 5-nitro isomers during direct nitration.

Precision Protocol: Chlorosulfonation Route

For research-grade purity, a more controlled approach involves the chlorosulfonation of 3-nitrothiophene.[1][2] The nitro group at position 3 directs the incoming sulfonyl group primarily to position 2 (ortho-like effect in thiophenes) rather than position 5.[1][2]

-

Reagent: Chlorosulfonic acid (

) in excess. -

Conditions: 0°C to RT; requires anhydrous conditions to prevent hydrolysis.

-

Quenching: Pouring onto crushed ice (exothermic) to precipitate the sulfonyl chloride.[1]

Reactivity & Medicinal Applications[1][5][7][12]

The primary utility of this compound lies in its function as a sulfonylating agent .[1][2] It reacts readily with nucleophiles (amines, alcohols, thiols) to form stable sulfonamides, sulfonates, and thiosulfonates.[1]

Mechanism: Sulfonamide Coupling

The reaction with primary or secondary amines is the cornerstone of its medicinal application. The presence of the 4-nitro group accelerates this reaction compared to non-nitrated analogs.[1][2]

Figure 2: Nucleophilic substitution mechanism for sulfonamide synthesis. Base (e.g., Pyridine, TEA) is required to scavenge the HCl byproduct.[1]

Case Study: SHIP1 Agonists

Recent drug discovery campaigns have utilized nitrothiophene sulfonyl chlorides as key building blocks.[1]

-

Target: SHIP1 (SH2-containing inositol polyphosphate 5-phosphatase 1).[1][2][8]

-

Relevance: SHIP1 agonists are potential therapeutics for Alzheimer's disease and inflammatory disorders.[1][8]

-

Role of Compound: this compound serves as the electrophile to create the sulfonamide linkage in analogs of K306 , a potent SHIP1 agonist.[1][2] The nitro group is often subsequently reduced to an amine to allow for further functionalization (e.g., amide coupling).[1]

Handling, Stability & Analytical Validation[1]

Stability Profile

-

Hydrolysis: Highly susceptible.[1] Exposure to atmospheric moisture converts the chloride to the corresponding sulfonic acid (

), which is non-reactive in coupling protocols.[1] -

Storage: Must be stored under inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Shelf-life: <6 months if not sealed in ampoules.

Analytical Validation (QC)

To validate the integrity of the reagent before use, the following checks are recommended:

-

TLC: Run in Hexane/EtOAc (7:3). The sulfonyl chloride moves faster (

) than the hydrolyzed sulfonic acid ( -

1H NMR (DMSO-d6):

Safety Protocol

-

Hazards: Causes severe skin burns and eye damage (H314).[1] Reacts violently with water.[1]

-

PPE: Face shield, chemically resistant gloves (Nitrile/Neoprene), and lab coat.[1]

-

Spill Control: Do not use water.[1] Absorb with dry sand or vermiculite.[1]

References

-

Meimetis, L. G., et al. (2023).[1][6] Structure–Activity Studies on Bis-Sulfonamide SHIP1 Activators. International Journal of Molecular Sciences.[1] Retrieved from [Link][1][9]

-

PubChem. (2025).[1][10][11] Compound Summary: Thiophene-2-sulfonyl chloride derivatives.[1][12][2][3][4] National Library of Medicine.[1][11] Retrieved from [Link]

-

Cremlyn, R. J., et al. (1981).[1] The reactions of some thiophene sulfonyl derivatives.[12][3][5][6][9][8][13] Phosphorus and Sulfur and the Related Elements.[1][12] Retrieved from [Link]

Sources

- 1. N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]-2-[(2,4-dichlorophenyl)methyl]-1,3-thiazole-4-carboxamide | C18H14Cl2F2N4O2S | CID 155755080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 58457-24-2: 5-chloro-4-nitrothiophene-2-sulfonyl chlor… [cymitquimica.com]

- 3. Synthesis routes of this compound [benchchem.com]

- 4. WO2020047323A1 - Heteroaryl-substituted sulfonamide compounds and their use as therapeutic agents - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. 40358-04-1|this compound|BLD Pharm [bldpharm.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Discovery of a novel SHIP1 agonist that promotes degradation of lipid-laden phagocytic cargo by microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1-(4-Chlorophenyl)-2,2-difluoro-2-(4-morpholinylsulfonyl)ethanol | C12H14ClF2NO4S | CID 16058881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-Chloroisatin | C8H4ClNO2 | CID 96047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. scilit.com [scilit.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

solubility of 4-nitrothiophene-2-sulfonyl chloride in organic solvents

An In-depth Technical Guide to the Solubility of 4-Nitrothiophene-2-sulfonyl Chloride in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound, a key intermediate in medicinal chemistry and synthetic applications. Recognizing the scarcity of publicly available quantitative solubility data, this document emphasizes the foundational principles governing its solubility, provides a robust, step-by-step experimental protocol for its empirical determination, and outlines critical safety and handling procedures. The guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound's behavior in various organic media to optimize reaction conditions, purification processes, and formulation strategies.

Introduction: The Significance of this compound

This compound is a heterocyclic aromatic compound distinguished by its reactive sulfonyl chloride moiety and the electron-withdrawing nitro group. This structural combination makes it a valuable electrophilic building block for the synthesis of a wide array of sulfonamides and sulfonate esters. Sulfonamide-containing molecules are a cornerstone of modern medicine, exhibiting diverse biological activities, including antibacterial, diuretic, and anti-inflammatory properties.

The efficiency of synthetic transformations involving this compound—from reaction kinetics to product isolation and purification—is fundamentally dependent on its solubility in the chosen solvent system. A well-chosen solvent can enhance reaction rates, improve yields, and simplify downstream processing. Conversely, poor solubility can lead to heterogeneous reaction mixtures, slow kinetics, and complex purification challenges. This guide provides the necessary theoretical and practical framework to navigate these challenges effectively.

Theoretical Principles of Solubility

The solubility of a solid solute, such as this compound, in a liquid solvent is a complex interplay of intermolecular forces. The guiding principle is the adage "like dissolves like," which states that substances with similar polarities and intermolecular force characteristics tend to be mutually soluble.[1][2]

Molecular Structure and Polarity Analysis:

This compound possesses significant polarity arising from several structural features:

-

Sulfonyl Chloride Group (-SO₂Cl): The highly electronegative oxygen and chlorine atoms create a strong dipole moment, rendering the sulfur atom highly electrophilic.

-

Nitro Group (-NO₂): This is a powerful electron-withdrawing group that further enhances the molecule's polarity.

-

Thiophene Ring: While the sulfur-containing aromatic ring is less polar than the functional groups, it contributes to the overall electronic character of the molecule.

Given these features, this compound is classified as a polar organic compound. Therefore, it is predicted to exhibit greater solubility in polar solvents capable of dipole-dipole interactions. Its solubility in nonpolar solvents, which primarily interact via London dispersion forces, is expected to be limited.[3]

Predicted Solubility Profile

While specific quantitative data is not extensively reported in the literature, we can construct a predicted solubility profile based on the principles of "like dissolves like" and qualitative information from analogous compounds and synthesis patents.[4][5][6] This table serves as a practical starting point for solvent screening.

| Solvent Class | Solvent Name | Predicted Solubility | Rationale & Key Intermolecular Forces |

| Polar Aprotic | Acetone | Soluble | Strong dipole-dipole interactions. Synthesis procedures confirm its use as a solvent.[5] |

| Acetonitrile (ACN) | Soluble | High polarity and dipole moment align well with the solute's characteristics. Commonly used for reactive acyl and sulfonyl chlorides.[7] | |

| Tetrahydrofuran (THF) | Soluble | Ether oxygen can act as a hydrogen bond acceptor; moderate polarity. | |

| Dimethylformamide (DMF) | Likely Soluble | Highly polar solvent capable of strong dipole-dipole interactions. Caution: May react over time. | |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | Very high polarity. Caution: Potential for reaction with the sulfonyl chloride group, especially at elevated temperatures. | |

| Halogenated | Dichloromethane (DCM) | Soluble | Moderate polarity. A common solvent for reactions involving sulfonyl chlorides. |

| Chloroform | Soluble | Similar to DCM, effective at dissolving moderately polar to polar organic compounds.[6] | |

| Polar Protic | Ethanol | Soluble | Capable of hydrogen bonding and dipole-dipole interactions. A synthesis patent notes its use for dissolving a crude product containing the title compound.[5] |

| Methanol | Soluble | Similar to ethanol but more polar. Caution: Protic solvents can react with sulfonyl chlorides (solvolysis) to form esters, especially with heat or base.[8] | |

| Aromatic | Toluene | Sparingly Soluble | Primarily nonpolar (London dispersion forces), but the aromatic ring offers some π-π stacking potential. |

| Nonpolar Aliphatic | Hexane / Heptane | Insoluble | Mismatch in polarity; only weak London dispersion forces available for solvation. |

| Aqueous | Water | Insoluble (Reacts) | Highly polar, but the compound is known to be hydrolytically unstable, reacting with water to form the corresponding sulfonic acid and HCl.[9][10] |

Experimental Protocol for Equilibrium Solubility Determination

The definitive method for quantifying solubility is through empirical measurement. The shake-flask method is the gold standard for determining the equilibrium solubility of a solid in a solvent due to its reliability and simplicity.[11]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (anhydrous, high-purity grade)

-

Analytical balance (±0.01 mg)

-

Glass vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Calibrated analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Methodology

Step 1: Preparation of Saturated Solutions

-

Accurately weigh an excess amount of this compound into a glass vial. "Excess" means enough solid should remain undissolved at equilibrium to ensure saturation. A starting point is ~50-100 mg.

-

Pipette a precise volume of the chosen organic solvent (e.g., 2.00 mL) into the vial.

-

Securely cap the vial. Prepare at least three replicates for each solvent to ensure statistical validity.

Causality Check: Using excess solute is critical. It ensures that the solvent is fully saturated and that the measured concentration represents the true solubility limit at that temperature.

Step 2: Equilibration

-

Place the sealed vials in a constant-temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient duration to reach equilibrium. For sulfonyl chlorides, 24 to 48 hours is typically adequate. A preliminary time-course study can be run to confirm when the dissolved concentration plateaus.

Causality Check: Constant temperature is non-negotiable as solubility is highly temperature-dependent.[12] Agitation ensures the entire solvent volume is continuously exposed to the solid, accelerating the approach to equilibrium.

Step 3: Phase Separation

-

Remove the vials from the shaker and let them stand briefly to allow the bulk of the undissolved solid to settle.

-

To ensure complete removal of particulate matter, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

-

Carefully draw the clear supernatant into a syringe and immediately pass it through a chemically inert syringe filter into a clean, dry vial.

Causality Check: Filtration is the most critical step for accuracy. Any suspended microcrystals in the analyzed sample will artificially inflate the measured solubility. Centrifugation prior to filtration minimizes filter clogging and pressure-induced precipitation.

Step 4: Quantification of Solute

-

Accurately dilute a known volume of the clear, saturated filtrate with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV). A calibration curve must be generated using standard solutions of this compound of known concentrations.

-

Calculate the concentration of the original, undiluted filtrate.

Self-Validation: The use of a multi-point calibration curve (minimum 5 points) with a high correlation coefficient (R² > 0.999) validates the accuracy of the quantification method.

Step 5: Data Reporting

-

Express the solubility as an average of the replicates, including the standard deviation.

-

Report the data in standard units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L), and always specify the temperature at which the measurement was made.

Experimental Workflow Diagram

Sources

- 1. One moment, please... [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. CAS 58457-24-2: 5-chloro-4-nitrothiophene-2-sulfonyl chlor… [cymitquimica.com]

- 5. Synthesis routes of this compound [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. manavchem.com [manavchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Handling of Nitro-Substituted Thiophene Sulfonyl Chlorides: A Comprehensive Technical Guide

Executive Summary

Nitro-substituted thiophene sulfonyl chlorides—such as 4-nitrothiophene-2-sulfonyl chloride and 5-nitrothiophene-2-sulfonyl chloride—are highly reactive electrophilic intermediates. They are foundational to the synthesis of sulfonamide-bearing active pharmaceutical ingredients (APIs), including pan-SHIP1/2 agonists for neurodegenerative diseases[1], USP30 inhibitors for mitochondrial dysfunction[2], and voltage-gated sodium channel (NaV1.6) modulators for epilepsy[3].

Despite their utility, the convergence of an electron-deficient heteroaromatic ring, a strongly electron-withdrawing nitro group, and a labile sulfonyl chloride moiety renders these compounds exceptionally sensitive to moisture, heat, and premature nucleophilic attack. This guide provides a deep-dive into the mechanistic causality of their instability, quantitative degradation profiles, and self-validating experimental protocols designed to maximize synthetic yield and ensure batch integrity.

Mechanistic Underpinnings of Instability

To master the handling of nitrothiophene sulfonyl chlorides, one must understand the thermodynamic and kinetic forces driving their degradation.

Hyper-Electrophilicity and the Hydrolysis Pathway

Sulfonyl chlorides generally undergo solvolysis via a bimolecular (

Consequently, exposure to even trace atmospheric moisture triggers rapid hydrolysis. This reaction yields the corresponding inactive sulfonic acid and hydrochloric acid (HCl). The generated HCl can subsequently catalyze further side reactions or degrade acid-sensitive protecting groups within a synthetic sequence.

Thermal Degradation and Lewis Acid Sensitivity

Nitroaromatics and sulfonyl chlorides both possess inherent thermal instability. The combination of these functional groups creates a risk for exothermic decomposition at elevated temperatures (typically >50°C). Furthermore, the presence of trace Lewis acids—such as iron(III) chloride leached from stainless steel spatulas or reactor vessels—can drastically reduce thermal stability, catalyzing violent decomposition and the formation of intractable polymeric byproducts.

Degradation pathways vs. target coupling of nitrothiophene sulfonyl chlorides.

Quantitative Stability Profiling

The kinetic instability of these intermediates dictates strict operational windows. Table 1 summarizes the representative degradation half-lives (

Table 1: Representative Degradation Kinetics of 5-Nitrothiophene-2-sulfonyl Chloride

| Environmental Condition | Temperature | Catalyst / Additive | Estimated Half-Life ( | Primary Outcome |

| Aqueous Buffer (pH 7.0) | 25°C | None | < 2 minutes | Complete Hydrolysis |

| Aqueous Buffer (pH 9.0) | 25°C | None | < 10 seconds | Rapid Hydrolysis |

| Anhydrous DCM (<10 ppm | 25°C | None | > 48 hours | Stable |

| Anhydrous DCM | 25°C | 1.5 eq DIPEA | ~ 2 hours | Sulfene Complex Formation |

| Neat Solid (Storage) | 40°C | Trace | < 1 hour | Exothermic Polymerization |

Data Interpretation: The extreme sensitivity to basic aqueous conditions precludes the use of traditional Schotten-Baumann (aqueous

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They embed analytical checkpoints to confirm causality and prevent downstream failures.

Step-by-step workflow for moisture-free sulfonamide coupling.

Protocol 1: Anhydrous Sulfonamide Coupling

Causality & Rationale: Utilizing anhydrous dichloromethane (DCM) and a non-nucleophilic base (e.g., DIPEA or pyridine) eliminates the competitive hydrolysis pathway. Initiating the reaction at 0°C controls the exothermic formation of the highly reactive sulfonylammonium intermediate, preventing thermal degradation.

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.

-

Amine Solution: Dissolve the target amine (1.0 equiv) and DIPEA (2.5 equiv) in anhydrous DCM (10 mL/mmol).

-

Thermal Control: Submerge the flask in an ice-water bath and allow the solution to cool to exactly 0°C.

-

Electrophile Addition: Dissolve the nitrothiophene sulfonyl chloride (1.1 equiv) in a minimum volume of anhydrous DCM. Add this solution dropwise to the amine mixture over 15 minutes. Self-Validation: The solution should turn slightly yellow/orange; a rapid darkening to black indicates thermal runaway or moisture contamination.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours. Monitor completion via TLC (Hexanes/EtOAc).

-

Workup: Quench the reaction with saturated aqueous

(to neutralize excess DIPEA without causing basic hydrolysis of any unreacted starting material). Extract with DCM, wash with brine, dry over anhydrous

Protocol 2: Analytical Stability Profiling (HPLC-UV/MS)

Causality & Rationale: Direct injection of sulfonyl chlorides into standard reverse-phase HPLC systems (which use aqueous mobile phases) results in on-column hydrolysis. This leads to false purity readings (showing massive sulfonic acid contamination that wasn't actually present in the solid). To self-validate the batch integrity, a rapid derivatization assay is required.

Step-by-Step Methodology:

-

Derivatization: Dissolve 5 mg of the nitrothiophene sulfonyl chloride in 1 mL of anhydrous acetonitrile. Immediately add 50 µL of pyrrolidine (a highly reactive, unhindered secondary amine).

-

Incubation: Vortex the mixture for 30 seconds at room temperature. The conversion to the pyrrolidine sulfonamide is instantaneous and quantitative.

-

Dilution: Dilute 100 µL of this mixture with 900 µL of HPLC-grade methanol.

-

Analysis: Inject onto the LC-MS.

-

Self-Validation: Quantify the ratio of the pyrrolidine sulfonamide peak (representing intact sulfonyl chloride) versus the sulfonic acid peak (representing pre-existing degraded material in the batch). A high-quality batch should show >95% sulfonamide.

Best Practices for Storage and Handling

-

Temperature & Atmosphere: Store the neat solid strictly at -20°C in a tightly sealed container backfilled with Argon.

-

Thawing Protocol: Never open a cold bottle. Allow the container to warm to room temperature in a desiccator before opening. Opening a cold bottle causes immediate condensation of atmospheric moisture onto the highly reactive solid, initiating a runaway hydrolysis chain reaction.

-

Material Compatibility: Avoid contact with metal spatulas (especially rusted or low-grade stainless steel) to prevent Lewis acid-catalyzed decomposition. Use PTFE or ceramic spatulas for weighing.

References

-

Discovery of a novel SHIP1 agonist that promotes degradation of lipid-laden phagocytic cargo by microglia National Center for Biotechnology Information (PMC)[Link][1]

-

Usp30 inhibitors and uses thereof (WO2021050992A1) Google Patents[2]

-

Heteroaryl-substituted sulfonamide compounds and their use as sodium channel inhibitors (WO2020047312A1) Google Patents[3]

-

Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides Journal of the American Chemical Society[Link][4]

-

Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride National Center for Biotechnology Information (PMC)[Link][5]

-

Reactive Chemical Hazards: Kinetics and Instability ICDST E-print Archive[Link]

Sources

- 1. Discovery of a novel SHIP1 agonist that promotes degradation of lipid-laden phagocytic cargo by microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2021050992A1 - Usp30 inhibitors and uses thereof - Google Patents [patents.google.com]

- 3. WO2020047312A1 - Heteroaryl-substituted sulfonamide compounds and their use as sodium channel inhibitors - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

Electronic Architecture & Synthetic Utility of 4-Nitrothiophene-2-Sulfonyl Chloride

This guide provides an in-depth technical analysis of 4-nitrothiophene-2-sulfonyl chloride , a specialized heterocyclic building block characterized by its extreme electron deficiency and high electrophilicity.

Technical Guide | Version 1.0

Executive Summary

This compound (CAS: 40358-04-1) represents a class of "super-electrophilic" heteroaromatic scaffolds. Unlike standard benzenesulfonyl chlorides, the incorporation of a thiophene core—already electronically distinct from benzene—coupled with a nitro group at the meta-like C4 position, creates a unique electronic landscape. This compound acts as a high-reactivity "warhead" in medicinal chemistry, primarily used to install the sulfonamide pharmacophore under mild conditions, or as a precursor for covalent probes targeting nucleophilic residues in proteomics.

Key Technical Profile:

-

Core Character: Electron-deficient Heterocycle.

-

Primary Reactivity: Nucleophilic Acyl Substitution (at Sulfur), Nucleophilic Aromatic Substitution (

potential at C5). -

Electronic State: Highly polarized; low LUMO energy.

Molecular Architecture & Electronic Landscape

The reactivity of this compound is dictated by the synergistic electron-withdrawing effects of the nitro group and the sulfonyl chloride moiety on the thiophene ring.

Theoretical Electronic Distribution

The thiophene ring is typically electron-rich (

-

C2-Sulfonyl Chloride (-I, -M): The

group at position 2 exerts a strong inductive (-I) and mesomeric (-M) withdrawing effect. This makes the C2 position and the sulfur atom of the sulfonyl group highly electrophilic. -

C4-Nitro Group (-I, -M): The nitro group at position 4 is strategically placed. In thiophene, the C2 and C5 positions (

-positions) are most communicative with the sulfur heteroatom. The C4 position ( -

Resultant Vector: The combined withdrawal creates a "hole" of electron density. The sulfur atom of the

group is significantly more electropositive than in non-nitro analogs (e.g., 2-thiophenesulfonyl chloride), lowering the activation energy for nucleophilic attack by amines or alcohols.

Visualization of Electronic Activation

The following diagram illustrates the electronic vectors and reactive sites.

Figure 1: Electronic vector map showing the synergistic deactivation of the ring and activation of the sulfonyl group.

Physical & Chemical Specifications

The following data consolidates the core properties relevant to experimental handling.

| Property | Value / Description | Significance |

| CAS Number | 40358-04-1 | Unique Identifier.[1] |

| Molecular Formula | High Sulfur/Oxygen content relative to carbon. | |

| Molecular Weight | 227.65 g/mol | Suitable for fragment-based drug discovery (FBDD). |

| Physical State | Pale yellow to tan solid | Color arises from |

| Solubility | DCM, THF, Acetone, DMF | Hydrolyzes rapidly in water/protic solvents. |

| Lability | High | Moisture sensitive; store under inert gas at 2-8°C. |

Reactivity Profile & Experimental Protocols

Primary Workflow: Sulfonamide Synthesis

The most common application is the formation of sulfonamides.[2] Due to the enhanced electrophilicity described above, this reaction proceeds rapidly, often requiring lower temperatures than benzenesulfonyl chloride equivalents to avoid side reactions (like hydrolysis or disulfonylation).

Protocol: Controlled Sulfonylation of Primary Amines

-

Context: Synthesis of a 4-nitrothiophene-2-sulfonamide derivative.

-

Reagents: this compound (1.0 equiv), Primary Amine (1.0 equiv), Pyridine or

(1.2 equiv), DCM (anhydrous).

Step-by-Step Methodology:

-

Preparation: Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL) under

atmosphere. Add base ( -

Addition: Cool the solution to 0°C (Critical: The nitro group makes the chloride highly reactive; room temp addition can lead to exotherms or impurity profiles).

-

Reaction: Dissolve this compound (1.0 mmol) in DCM (2 mL) and add dropwise over 10 minutes.

-

Monitoring: Stir at 0°C for 30 mins, then allow to warm to RT. Monitor by TLC or LC-MS. (Reaction is typically complete < 1 hour).

-

Workup: Quench with dilute HCl (1M) to remove excess amine/base. Extract with DCM. Wash with brine, dry over

. -

Purification: Recrystallization (EtOH) is preferred over column chromatography for nitro-thiophenes to avoid decomposition on silica.

Secondary Reactivity: Nucleophilic Aromatic Substitution ( )

While the sulfonyl chloride is the primary leaving group, the C5 position (adjacent to Sulfur, para-like to Nitro) is electronically depleted.

-

Scenario: If the C5 position contains a halogen (e.g., 5-chloro-4-nitrothiophene-2-sulfonyl chloride), the C5-halogen can be displaced by strong nucleophiles (thiols, secondary amines) via

after or during sulfonamide formation. -

For the 4-nitro-2-sulfonyl chloride (unsubstituted C5): The C5 proton is acidic. Strong bases (e.g., NaH, LDA) can deprotonate C5, leading to degradation or polymerization. Avoid strong non-nucleophilic bases.

Reduction Pathways

The nitro group can be selectively reduced to an amine using Iron/Acetic acid or

-

Note: Catalytic hydrogenation (

, Pd/C) may concurrently reduce the thiophene ring or poison the catalyst due to sulfur content. Chemical reduction is preferred.

Decision Logic for Functionalization

Use the following logic flow to determine the optimal reaction pathway for this scaffold.

Figure 2: Synthetic decision tree for functionalizing the 4-nitrothiophene core.

Spectroscopic Signatures

When analyzing reaction outcomes, look for these specific shifts which confirm the electronic integrity of the core.

-

NMR (DMSO-

-

Thiophene protons in this system are highly deshielded.

-

H3 (Singlet-like/Doublet): Expect a shift around 8.2 - 8.8 ppm . The adjacent sulfonyl and nitro groups strip electron density, pushing this peak downfield significantly compared to unsubstituted thiophene (7.0-7.5 ppm).

-

H5 (Doublet): Expect a shift around 8.0 - 8.5 ppm .

-

-

IR Spectroscopy:

-

Stretches: Strong bands at ~1350

-

Stretches: Distinct bands at ~1530

-

Stretches: Strong bands at ~1350

References

-

BuyersGuideChem. this compound Properties & Suppliers. Retrieved from

-

BenchChem. Synthesis routes of this compound. Retrieved from

-

National Institutes of Health (NIH). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides. PubMed Central. Retrieved from

-

Sigma-Aldrich. 4-Nitrobenzenesulfonyl chloride (Analogous Reactivity Data). Retrieved from

-

CymitQuimica. 5-chloro-4-nitrothiophene-2-sulfonyl chloride Data. Retrieved from

Sources

Technical Whitepaper: Synthetic Utility and Therapeutic Potential of 4-Nitrothiophene-2-Sulfonyl Chloride Derivatives

Executive Summary

4-Nitrothiophene-2-sulfonyl chloride (CAS: 40358-04-1) represents a high-value heterocyclic scaffold in modern medicinal chemistry. Unlike its benzene analogues, the thiophene ring offers unique bioisosteric properties, including altered lipophilicity and metabolic profiles. This guide provides a technical deep-dive into the handling, synthetic manipulation, and therapeutic applications of this electrophile. We focus specifically on its role as a precursor for sulfonamide-based carbonic anhydrase inhibitors (CAIs), antitumor agents, and antimicrobial compounds, emphasizing the "warhead" potential of the nitro group for further functionalization.

Chemical Architecture & Reactivity Profile

Structural Logic

The molecule consists of a five-membered thiophene ring substituted at the 2-position with a sulfonyl chloride (

-

Electrophilicity: The electron-withdrawing nitro group at position 4 significantly decreases the electron density of the thiophene ring. This enhances the electrophilicity of the sulfonyl chloride, making it highly reactive toward nucleophiles (amines, alcohols) but also susceptible to rapid hydrolysis.

-

Regioisomerism: Researchers must distinguish between the 4-nitro and 5-nitro isomers. While the 5-nitro isomer is historically more common in antibiotic research, the 4-nitro variant offers a distinct vector for structure-activity relationship (SAR) exploration, particularly when probing the geometry of enzyme active sites.

Stability & Handling (Practical Insights)

-

Moisture Sensitivity: The

bond is labile. Upon contact with atmospheric moisture, it hydrolyzes to 4-nitrothiophene-2-sulfonic acid and hydrochloric acid (HCl). -

Visual Indicator: A pure sample is typically a yellow crystalline solid. A "wet" or degraded sample will appear sticky, darker orange, and emit a sharp, acrid odor of HCl.

-

Storage: Must be stored under inert gas (Argon/Nitrogen) at 2–8°C.

Synthetic Methodologies

The primary utility of this compound is the formation of sulfonamides . Below is a field-proven protocol designed to maximize yield while suppressing hydrolysis.

Protocol A: General Sulfonylation (The "Schotten-Baumann" Anhydrous Variant)

Objective: Synthesis of N-substituted-4-nitrothiophene-2-sulfonamides.

Reagents:

-

This compound (1.0 equiv)

-

Primary/Secondary Amine (1.1 equiv)

-

Triethylamine (

) or Diisopropylethylamine (DIPEA) (1.5 equiv) -

Dichloromethane (DCM), Anhydrous (0.1 M concentration)

Step-by-Step Workflow:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen. Add the amine and base (

) to anhydrous DCM. -

Temperature Control: Cool the solution to 0°C using an ice bath. Technical Note: The nitro-activated sulfonyl chloride is hyper-reactive; low temperature prevents the formation of disulfonimides or decomposition.

-

Addition: Dissolve the sulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 20 minutes.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (typically 30-50% EtOAc/Hexanes).

-

Workup (The "Acid Wash"):

-

Dilute with DCM.

-

Wash with 1M HCl (2x) to remove unreacted amine and pyridine/TEA. Crucial: This step removes the base catalyst.

-

Wash with Sat.

(to remove any hydrolyzed sulfonic acid byproduct). -

Dry over

, filter, and concentrate.[2]

-

Protocol B: Nitro Reduction (Post-Sulfonylation)

The nitro group acts as a "masked" amino group. Reducing it yields a 4-amino-thiophene-2-sulfonamide, a versatile intermediate for urea/amide coupling.

Reagents:

-

Stannous Chloride Dihydrate (

) (5.0 equiv) -

Ethanol/Ethyl Acetate (1:1)

Workflow:

-

Dissolve substrate in EtOH/EtOAc.

-

Add

. -

Reflux at 70–80°C for 3 hours.

-

Quench: Cool and adjust pH to ~8 with saturated

. Filter the resulting tin salts through Celite.

Visualization: Synthetic Pathway[3][4]

The following diagram illustrates the divergent synthesis enabled by this scaffold.

Caption: Divergent synthesis starting from this compound, leading to bioactive amino-sulfonamide libraries.

Medicinal Chemistry Applications

Carbonic Anhydrase Inhibition (CAI)

Thiophene sulfonamides are bioisosteres of benzenesulfonamides (e.g., Acetazolamide). The primary sulfonamide moiety (

-

Target: CA IX and CA XII (Tumor-associated isoforms).[3]

-

Mechanism: The thiophene ring provides a lipophilic tail that interacts with the hydrophobic pocket of the enzyme, while the sulfonamide "anchors" the molecule to the metal center.

Anticancer Activity (Tubulin & Kinases)

Derivatives where the chloride is reacted with bulky amines (e.g., substituted anilines or piperazines) have shown efficacy in:

-

Tubulin Polymerization Inhibition: Disrupting microtubule dynamics in dividing cells.

-

EGFR/VEGFR Inhibition: When the nitro group is reduced and converted into a urea linkage, the resulting scaffold mimics the hinge-binding motif of kinase inhibitors.

Antimicrobial Properties

Nitrothiophenes possess intrinsic antibacterial activity. The mechanism often involves:

-

Nitro-reduction: Bacterial enzymes reduce the nitro group to toxic nitroso intermediates.

-

Efflux Pump Evasion: Thiophene derivatives often bypass standard AcrAB-TolC efflux pumps in Gram-negative bacteria more effectively than their benzene counterparts.

Quantitative Data Summary

Table 1: Comparative Reactivity & Conditions

| Reaction Type | Reagent System | Typical Yield | Key Precaution |

| Sulfonylation | Amine / | 85–95% | Exothermic; add chloride slowly at 0°C. |

| Ammonolysis | 90–98% | Use excess | |

| Nitro Reduction | 70–85% | Tin salts can cause emulsions during workup. | |

| Hydrolysis | Water / Air Exposure | N/A (Degradation) | Irreversible formation of sulfonic acid. |

Structural-Activity Relationship (SAR) Logic

Understanding the "Warhead" design is critical for drug development.

Caption: SAR deconstruction of the scaffold. The sulfonyl group drives potency, while the nitro group tunes electronics and solubility.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of Sulfonamides - Recent Literature.[2][4][5] Retrieved from [Link]

-

ResearchGate. (2025). Studies on the biological activity of some nitrothiophenes.[4][6] Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and biological activity of sulfonamide derivatives of epipodophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Esterification Protocols Using 4-Nitrothiophene-2-Sulfonyl Chloride

Introduction & Strategic Scope

4-Nitrothiophene-2-sulfonyl chloride (CAS 40358-04-1)[1] and its halogenated derivatives, such as 5-chloro-4-nitrothiophene-2-sulfonyl chloride (CAS 58457-24-2)[2], are highly versatile electrophilic building blocks in synthetic organic chemistry. While these reagents are predominantly utilized to synthesize sulfonamides for voltage-gated sodium channel inhibitors in drug discovery[3], they are equally critical for the preparation of sulfonate esters.

In esterification workflows, reacting this sulfonyl chloride with alcohols or phenols yields 4-nitrothiophene-2-sulfonate esters. These esters serve as exceptional leaving groups for downstream nucleophilic substitution (due to the stabilization of the resulting sulfonate anion) or as stable prodrug linkages in pharmaceutical formulations[4].

Mechanistic Causality & Reagent Dynamics

To achieve high-yielding esterification, researchers must account for the unique stereoelectronic properties of the thiophene core:

-

Electronic Activation: The thiophene ring is inherently electron-rich; however, the strongly electron-withdrawing 4-nitro group significantly depletes electron density from the sulfonyl core[2]. This enhances the electrophilicity of the sulfur atom, accelerating the nucleophilic attack but simultaneously increasing the reagent's susceptibility to aqueous hydrolysis.

-

Catalytic Intervention (Aliphatic Alcohols): For standard aliphatic alcohols, a tertiary amine base (e.g., pyridine) is employed. Pyridine acts not only as an acid scavenger but as a nucleophilic catalyst, forming a highly reactive sulfonyl-pyridinium intermediate that rapidly reacts with the alcohol.

-

Phase Dynamics (Phenols): Phenols possess lower nucleophilicity than aliphatic alcohols. A Schotten-Baumann biphasic approach is utilized, where aqueous sodium hydroxide deprotonates the phenol to form a highly nucleophilic phenoxide, which then reacts with the sulfonyl chloride strictly at the organic-aqueous interface.

Mechanistic Workflow Diagram

Caption: Workflow of 4-Nitrothiophene-2-sulfonate ester synthesis via nucleophilic substitution.

Standardized Experimental Protocols

Protocol A: Pyridine-Catalyzed Synthesis of Aliphatic Sulfonate Esters

This monophasic protocol is optimized for primary and secondary aliphatic alcohols.

-

Reagent Preparation: Dissolve 1.0 equivalent of the target aliphatic alcohol in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

-

Causality: Anhydrous DCM is strictly required; trace moisture will outcompete the alcohol, hydrolyzing the sulfonyl chloride to the corresponding sulfonic acid.

-

-

Catalyst Addition: Add 1.5 equivalents of anhydrous pyridine to the solution.

-

Causality: Pyridine acts as a nucleophilic catalyst, forming the highly electrophilic sulfonyl-pyridinium intermediate, while also serving as an acid scavenger for the liberated HCl.

-

-

Electrophile Addition: Cool the reaction vessel to 0 °C using an ice bath. Slowly add 1.1 equivalents of this compound[1] dropwise as a solution in DCM.

-

Causality: The 4-nitro group strongly withdraws electron density, making the sulfonyl chloride exceptionally reactive[2]. Cooling mitigates the exothermic formation of the pyridinium complex and prevents thermal degradation.

-

-

Self-Validating In-Process Control (IPC): Stir for 2 hours, allowing the reaction to slowly warm to room temperature. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

-

Validation Step: Quench a 50 µL reaction aliquot in methanol and analyze via LC-MS. Unreacted sulfonyl chloride will instantly convert to the methyl ester in the MS sample, allowing you to easily distinguish it from your target sulfonate ester mass.

-

-

Workup: Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Protocol B: Biphasic Schotten-Baumann Synthesis of Aryl Sulfonates

This protocol is designed for phenols, which require strong basic conditions for activation.

-

Aqueous Phase Preparation: Dissolve 1.0 equivalent of the phenol in a 10% aqueous NaOH solution.

-

Causality: Phenols are relatively poor nucleophiles. Deprotonation generates the highly nucleophilic phenoxide anion, which remains localized in the aqueous phase.

-

-

Organic Phase Preparation: Dissolve 1.2 equivalents of this compound in DCM.

-

Biphasic Coupling: Cool the aqueous phenoxide solution to 0 °C. Add the organic solution in a single portion and immediately apply vigorous stirring (>800 rpm) for 4–12 hours.

-

Causality: The reaction occurs exclusively at the solvent interface. Vigorous stirring maximizes the interfacial surface area, ensuring the phenoxide can attack the sulfonyl chloride before it undergoes hydrolysis by the aqueous base.

-

-

Workup: Separate the phases. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

Quantitative Method Comparison

| Parameter | Protocol A (Aliphatic Alcohols) | Protocol B (Phenols) |

| Substrate Nucleophilicity | High (Aliphatic OH) | Low (Aromatic OH) |

| Solvent System | Monophasic (Anhydrous DCM) | Biphasic (DCM / H₂O) |

| Base / Catalyst | Pyridine or Et₃N / DMAP | Aqueous NaOH (10-20%) |

| Temperature Profile | 0 °C → Room Temp | 0 °C → Room Temp |

| Reaction Time | 2 - 4 hours | 4 - 12 hours |

| Hydrolysis Risk | Moderate | High (requires excess reagent) |

Safety and Handling Guidelines

-

Reactive Chemical Hazards: this compound is a moisture-sensitive acyl halide equivalent. Upon exposure to ambient humidity or water, it undergoes rapid hydrolysis, releasing corrosive hydrochloric acid (HCl) gas[2].

-

Thermal Stability: As noted in standard reactive chemical hazard guidelines, nitro-aromatic sulfonyl chlorides can exhibit violent decomposition if heated excessively or if attempted to be isolated during uncontrolled exothermic reactions[5]. Always maintain strict temperature controls (≤ 0 °C) during the addition phase.

-

Storage: Store the reagent under an inert atmosphere (Argon or N₂) at 2–8 °C to preserve its structural integrity and prevent degradation.

References

Sources

- 1. 40358-04-1|this compound|BLD Pharm [bldpharm.com]

- 2. CAS 58457-24-2: 5-chloro-4-nitrothiophene-2-sulfonyl chlor… [cymitquimica.com]

- 3. WO2020047312A1 - Heteroaryl-substituted sulfonamide compounds and their use as sodium channel inhibitors - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. Full text of "Handbook of Reactive Chemical Hazards Vol 2 (Bretherick 1999)" [archive.org]

Application Note: Solvent Selection Strategy for 4-Nitrothiophene-2-Sulfonyl Chloride Coupling

Executive Summary

The coupling of 4-nitrothiophene-2-sulfonyl chloride (4-NTSC) with nucleophiles (primarily amines) is a pivotal step in the synthesis of novel sulfonamide antibiotics, diuretics, and antitumor agents. However, the presence of the nitro group at the C4 position creates a unique electronic environment that significantly enhances the electrophilicity of the sulfonyl center while simultaneously increasing the risk of hydrolytic degradation and nucleophilic aromatic substitution (

This guide provides a scientifically grounded protocol for solvent selection, moving beyond traditional "try-and-see" approaches to a mechanistic strategy. We prioritize anhydrous non-nucleophilic solvents for initial screening while offering green alternatives (2-MeTHF, EtOAc) for process scale-up.

Chemical Context & Reactivity Profile[1][2][3][4]

Structural Considerations

The thiophene ring is inherently electron-rich (excess

-

Effect on Sulfonyl Chloride: The EWG pulls electron density from the ring, destabilizing the S-Cl bond and making the sulfur atom highly electrophilic. This increases reaction rates but drastically reduces stability against moisture.

-

Side Reaction Risk: The C-Cl or C-NO

bonds on the thiophene ring become susceptible to

The "Solvent-Kinetic" Balance

The ideal solvent must dissolve the non-polar 4-NTSC while accommodating the polar amine/salt intermediates, without promoting hydrolysis.

| Parameter | Impact on 4-NTSC Coupling |

| Dielectric Constant ( | High |

| Basicity/Nucleophilicity | Solvent must not compete with the amine. Avoid alcohols or primary amines as solvents. |

| Water Miscibility | Immiscible solvents (DCM, EtOAc) protect the reagent from atmospheric moisture better than miscible ones (THF, Acetone). |

Mechanistic Pathways & Solvent Influence

The following diagram illustrates the competition between the desired sulfonylation and the deleterious hydrolysis/substitution pathways, highlighting where solvent choice intervenes.

Figure 1: Mechanistic competition in the coupling of 4-NTSC. Solvent polarity and water content dictate the ratio of Sulfonamide (Green) to Sulfonic Acid (Red).

Solvent Selection Matrix

| Solvent | Class | Solubility (4-NTSC) | Hydrolysis Risk | Green Score | Recommendation |

| Dichloromethane (DCM) | Chlorinated | Excellent | Low (Immiscible) | Low | Gold Standard for R&D. Best yield/purity profile. |

| Tetrahydrofuran (THF) | Ether | Good | High (Hygroscopic) | Moderate | Good for polar amines. Must be anhydrous and fresh. |

| 2-MeTHF | Bio-Ether | Good | Low (Immiscible) | High | Top Green Alternative . Higher BP allows heating if sluggish. |

| Acetone | Ketone | Excellent | Very High | Moderate | Specific Use Only. Use at -35°C for ammonia coupling. |

| DMF / DMAc | Polar Aprotic | Excellent | High | Low | Avoid. Difficult removal; promotes hydrolysis and |

| Ethyl Acetate (EtOAc) | Ester | Moderate | Low | High | Process Scale. Good for workup, but solubility of 4-NTSC may be limiting at 0°C. |

Experimental Protocols

Protocol A: The "Gold Standard" (DCM)

Best for: Initial screening, high-value substrates, small scale (mg to g).

Reagents:

-

This compound (1.0 equiv)[1]

-

Amine (1.1 equiv)[2]

-

Triethylamine (Et

N) or Diisopropylethylamine (DIPEA) (1.5 equiv) -

Anhydrous Dichloromethane (DCM)[3]

Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

). -

Dissolution: Dissolve the Amine (1.1 eq) and Base (1.5 eq) in anhydrous DCM (concentration ~0.2 M).

-

Cooling: Cool the solution to 0°C using an ice bath. Critical: Control the exotherm.

-

Addition: Dissolve 4-NTSC (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.

-

Why? Slow addition prevents localized heating and suppresses double-sulfonylation.

-

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup: Quench with saturated NH

Cl solution. Extract with DCM.[2] Wash organic layer with Brine.[3][2] Dry over Na

Protocol B: The "Green" Scale-Up (2-MeTHF)

Best for: Process development, larger scales (>10g), environmental compliance.

Reagents:

-

This compound (1.0 equiv)[1]

-

Amine (1.05 equiv)

-

Potassium Carbonate (K

CO -

2-Methyltetrahydrofuran (2-MeTHF)

Procedure:

-

Suspension: Suspend milled K

CO -

Addition: Add solid 4-NTSC in portions at 0–5°C.

-

Note: 2-MeTHF separates cleanly from water, unlike THF.

-

-

Reaction: Stir at RT. If reaction is slow, heat to 40°C (monitor closely for hydrolysis).

-

Workup: Add water to dissolve salts. Separate phases. The product remains in the organic 2-MeTHF layer. Crystallize directly by concentrating and adding Heptane as an antisolvent.

Troubleshooting & Decision Logic

Common issues with 4-NTSC couplings and their remediation:

-

Issue: Hydrolysis (Sulfonic Acid formation) [2]

-

Diagnosis: LCMS shows peak at [M-35+17] (OH replaces Cl).

-

Fix: Switch to Protocol A (DCM). Ensure amine is dry. Use molecular sieves in solvent.

-

-

Issue: "Oiling Out"

-

Diagnosis: Product forms a gummy residue at the bottom.

-

Fix: Add a co-solvent (small amount of THF or Acetonitrile) to the DCM/EtOAc mixture to improve solubility of the sulfonamide product.

-

-

Issue: Low Yield with Aniline Nucleophiles

-

Fix: Anilines are weak nucleophiles. Use Pyridine as both solvent and base (0.5 M) at 0°C to RT. Pyridine acts as a nucleophilic catalyst (forming a reactive N-sulfonylpyridinium intermediate).

-

Decision Tree for Solvent Selection

Figure 2: Logical flow for selecting the optimal solvent system based on substrate properties and scale.

References

-

BenchChem. Synthesis routes of this compound. Retrieved from

-

Royal Society of Chemistry. Green Chemistry: Deep eutectic solvents as sustainable media for multicomponent sulfonylation.[4] Retrieved from

-

National Institutes of Health (NIH). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from

-

CymitQuimica. 5-Chloro-4-nitrothiophene-2-sulfonyl chloride Properties and Safety. Retrieved from

-

Master Organic Chemistry. Sulfonyl blocking groups in aromatic synthesis. Retrieved from

Sources

- 1. Synthesis routes of this compound [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Deep eutectic solvents as sustainable media for multicomponent sulfonylation: an efficient strategy to synthesize (hetero)aryl sulfones - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

preventing hydrolysis of 4-nitrothiophene-2-sulfonyl chloride during storage

Topic: Prevention of Hydrolysis During Storage & Handling

Ticket ID: #TSC-NTSC-001 Status: Resolved / Guide Published

Executive Summary

4-Nitrothiophene-2-sulfonyl chloride is a high-value, highly reactive intermediate used frequently in medicinal chemistry for sulfonamide synthesis.[1] Its storage stability is compromised by two factors: the electron-withdrawing nitro group , which hyper-activates the sulfonyl center toward nucleophilic attack, and the thiophene ring , which is less sterically hindering than a benzene ring.

This guide provides a self-validating storage protocol designed to prevent the "Hydrolysis Cascade"—a destructive cycle where moisture ingress generates HCl, which autocatalytically accelerates further decomposition.

Module 1: The Science of Instability

Why does this compound degrade so fast?

Unlike standard benzenesulfonyl chlorides, the 4-nitrothiophene derivative possesses a unique electronic profile that makes it exceptionally "thirsty" for water.

-

Electronic Activation: The nitro group (

) at the 4-position is strongly electron-withdrawing. It pulls electron density away from the thiophene ring and, by extension, the sulfur atom of the sulfonyl group. -

Nucleophilic Susceptibility: This electron deficiency makes the sulfur atom highly electrophilic (positive character), significantly lowering the activation energy required for water (a nucleophile) to attack.

-

The Autocatalytic Trap: Hydrolysis releases Hydrochloric Acid (HCl). Unlike a passive byproduct, HCl acts as a catalyst, protonating the sulfonyl oxygen and making the sulfur even more susceptible to further attack. This leads to a runaway decomposition effect.

Visualizing the Threat: The Hydrolysis Mechanism

Figure 1: The mechanism of hydrolysis showing the nucleophilic attack of water on the sulfur atom and the subsequent autocatalytic feedback loop driven by HCl generation.

Module 2: The Gold Standard Storage Protocol

Objective: Maintain purity >98% for 6+ months. Principle: The "Double-Barrier" System.

Storage Workflow Diagram

Figure 2: Decision tree for handling incoming shipments and establishing the Double-Barrier storage system.

Detailed Protocol

| Step | Action | Technical Rationale |

| 1. Primary Seal | Flush the headspace of the vial with Argon (preferred over Nitrogen due to density) immediately after use. Wrap the cap interface tightly with Parafilm or electrical tape. | Displaces humid air.[2] Argon is heavier than air and sits on the solid surface, providing a better blanket than Nitrogen. |

| 2. Secondary Barrier | Place the primary vial inside a larger screw-top jar or desiccator containing a chemical desiccant (e.g., Drierite or Phosphorus Pentoxide ). | Creates a micro-environment with 0% humidity. If the primary seal fails, the desiccant intercepts the moisture before it reaches the compound. |

| 3. Thermal Arrest | Store the entire assembly in a -20°C freezer . | Arrhenius equation: Lowering temperature significantly reduces the rate of hydrolysis. |

| 4. Acclimatization | CRITICAL: Before opening the vial, allow it to warm to room temperature inside the desiccator (approx. 30 mins). | Prevents atmospheric water from condensing onto the cold solid immediately upon opening (the "soda can effect"). |

Module 3: Troubleshooting & FAQs

Q1: My compound has turned into a sticky paste or liquid. Is it ruined?

Diagnosis: Severe hydrolysis. The "liquid" is likely a mixture of phosphoric/sulfuric acid byproducts and HCl. Solution:

-

If <30% liquid: You may be able to rescue it via recrystallization (see Module 4).

-

If >50% liquid: Discard. The acidity makes recovery dangerous and low-yielding.

Q2: Can I store it as a stock solution?

Recommendation: No. Unless you use an exceptionally dry, non-nucleophilic solvent (e.g., Anhydrous DCM stored over molecular sieves), the risk is too high. Even trace ppm of water in "dry" solvents will degrade the sulfonyl chloride over weeks. Always store as a solid.

Q3: How do I verify purity before running my reaction?

The "Melting Point Test" (Self-Validating System):

-

Pure: Sharp melting point (approx. 73–75°C depending on specific isomer/purity).

-

Degraded: Broad melting range or significantly depressed melting point (e.g., 60–68°C).

-

NMR Check: Run a proton NMR in

. Look for a broad singlet downfield (10–12 ppm) indicating sulfonic acid formation (

Module 4: Emergency Rescue (Purification)

If your compound shows signs of surface hydrolysis (crusting/clumping), use this recrystallization method.

Safety Warning: Perform all steps in a fume hood. This process releases HCl gas.

Reagents:

-

Solvent A: Dichloromethane (DCM) or Chloroform (Anhydrous).

-

Solvent B: Hexane or Heptane (Anhydrous).

Protocol:

-

Dissolution: Dissolve the crude solid in the minimum amount of warm DCM (approx. 35°C). Do not boil excessively.

-

Filtration: If there is insoluble brown sludge (sulfonic acid), filter the solution rapidly through a glass frit or cotton plug.

-

Crystallization: Add warm Hexane dropwise to the DCM solution until a slight turbidity (cloudiness) persists.

-

Cooling: Seal the flask and place it in the fridge (4°C) for 2 hours, then the freezer (-20°C) overnight.

-

Collection: Filter the yellow crystals quickly under Argon/Nitrogen flow. Wash with cold Hexane.

-

Drying: Dry under high vacuum for 2 hours to remove solvent traces.

References

-